Arecaidine but-2-ynyl ester tosylate
Description
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high selectivity for the M2 subtype. It is structurally derived from arecaidine, an alkaloid found in Areca catechu. ABET (CAS: 119630-77-2) has a molecular formula of $ \text{C}{11}\text{H}{15}\text{NO}2 \cdot \text{C}7\text{H}8\text{SO}3 $ and a molecular weight of 365.44 g/mol . It exhibits >99% purity, water solubility up to 100 mM, and stability at room temperature for 12 months . ABET is widely used in pharmacological studies to investigate M2 receptor-mediated effects, such as cardiac function modulation, due to its receptor subtype specificity .
Properties
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXMGUNTQSFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Arecaidine Esters
Arecaidine Propargyl Ester Tosylate (APE)
APE (CAS: 147202-94-6) shares structural similarities with ABET but differs in the ester side chain (propargyl vs. but-2-ynyl). Both compounds are potent M2 agonists, but their selectivity profiles vary:
- Potency : APE has $-\log\text{EC}_{50}$ values of 8.22 (guinea pig atria, M2) and 7.77 (ileum, M2), while ABET exhibits comparable potency at M2 receptors .
- Selectivity : APE shows a cardiac/ileal M2 potency ratio of 2.8, whereas ABET has a higher ratio of 4.6, suggesting greater cardiac M2 selectivity for ABET .
- Functional Outcomes: In retinal pigment epithelium (RPE) studies, neither APE nor ABET induces pigment granule dispersion, unlike M1 agonists (e.g., carbachol), highlighting their M2-specific activity .
Table 1: Structural and Functional Comparison of Arecaidine Esters
| Compound | Ester Chain | M2 $-\log\text{EC}_{50}$ (Atria) | M2 $-\log\text{EC}_{50}$ (Ileum) | Cardiac/Ileal Potency Ratio |
|---|---|---|---|---|
| ABET | But-2-ynyl | 8.22* | 7.77* | 4.6 |
| APE | Propargyl | 8.22 | 7.77 | 2.8 |
| Arecaidine 2-hexynyl | Hexynyl | 6.80 | 6.70 | ~1.0 |
Structural-Activity Relationship (SAR) :
Comparison with Other mAChR Agonists
Oxotremorine Sesquifumarate
Oxotremorine (CAS: 17360-35-9) is a non-selective M2/M4 agonist. Unlike ABET, it lacks cardiac M2 selectivity and affects multiple receptor subtypes, leading to broader physiological effects (e.g., tremors, hypothermia) .
Bethanechol Chloride
Bethanechol (M2-selective) is used clinically for urinary retention but has lower receptor specificity compared to ABET. It activates M2 receptors in smooth muscle without the cardiac selectivity observed in ABET .
Carbachol
Table 2: Functional Comparison with Other mAChR Agonists
Key Research Findings
Receptor Subtype Specificity : ABET’s selectivity for cardiac M2 over ileal M2 (ratio 4.6) makes it valuable for studying heart-specific cholinergic signaling .
Therapeutic Potential: In Parkinson’s disease (PD) models, ABET’s shorter duration of action compared to xanomeline suggests limitations in chronic applications but utility in acute studies .
Preparation Methods
Chemical Structure and Physicochemical Properties
Arecaidine but-2-ynyl ester tosylate comprises two component compounds:
- 1-Methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester (arecaidine but-2-ynyl ester)
- 4-Methylbenzenesulfonic acid (tosylate counterion).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₅NO₂·C₇H₈SO₃ |
| Molecular weight | 365.4 g/mol |
| Solubility | Soluble to 100 mM in sterile water |
| Storage conditions | Room temperature or -20°C |
| Canonical SMILES | CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2 |
The compound’s stability in aqueous solutions is limited, necessitating short-term storage after dissolution.
Synthetic Routes for this compound
Tosylation-Mediated Esterification
This method leverages but-2-ynyl tosylate as a reactive intermediate for ester formation.
Step 1: Synthesis of But-2-Ynyl Tosylate
But-2-ynol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N):
$$
\text{But-2-ynol + TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{But-2-ynyl tosylate + HCl}
$$
The reaction proceeds at 0–25°C, yielding the tosylate as a crystalline solid after aqueous workup.
Step 2: Nucleophilic Substitution with Arecaidine Carboxylate
Arecaidine’s carboxylic acid group is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), forming the carboxylate anion. This intermediate reacts with but-2-ynyl tosylate via an Sₙ2 mechanism :
$$
\text{Arecaidine-COO}^- \text{Na}^+ + \text{But-2-ynyl tosylate} \rightarrow \text{Arecaidine but-2-ynyl ester + NaOTs}
$$
The reaction requires 12–24 hours at reflux (60–80°C) and yields the ester after chromatographic purification.
Step 3: Tosylate Salt Formation
The free base ester is treated with p-toluenesulfonic acid in ethanol, precipitating the final tosylate salt:
$$
\text{Arecaidine but-2-ynyl ester + TsOH} \rightarrow \text{this compound}
$$
Crystallization from ethanol/ether mixtures enhances purity.
Direct Esterification Using Coupling Agents
This approach employs carbodiimide-based reagents to activate arecaidine’s carboxylic acid for esterification.
Step 1: Activation of Arecaidine’s Carboxylic Acid
Arecaidine reacts with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM:
$$
\text{Arecaidine-COOH + DCC} \rightarrow \text{Arecaidine-CO-O-DCC + DCU}
$$
The activated intermediate forms within 1–2 hours at 0°C.
Step 2: Esterification with But-2-Ynol
But-2-ynol is added to the activated acid, yielding the ester after 12–24 hours at room temperature:
$$
\text{Arecaidine-CO-O-DCC + But-2-ynol} \rightarrow \text{Arecaidine but-2-ynyl ester + DCU}
$$
The product is purified via silica gel chromatography (ethyl acetate/hexane).
Step 3: Salt Formation with Tosylic Acid
The ester is dissolved in anhydrous diethyl ether and treated with a stoichiometric amount of p-toluenesulfonic acid monohydrate. The mixture is stirred for 1 hour, and the precipitate is collected by filtration.
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Applications in Neuroscience Research
This compound’s M2 selectivity makes it valuable for studying:
- Retinal pigment epithelium (RPE) dynamics : The compound fails to induce pigment granule dispersion in bluegill RPE, contrasting with nonselective mAChR agonists like carbachol.
- Cardiac muscarinic signaling : M2 activation slows heart rate in ex vivo models, though this application remains underexplored.
Q & A
Q. What are the key physicochemical properties and storage requirements for Arecaidine but-2-ynyl ester tosylate in experimental workflows?
This compound (CAS 119630-77-2) is a synthetic mAChR M2 agonist with a molecular weight of 365.44 g/mol and >99% purity . Key considerations include:
- Solubility : Prepare aqueous stock solutions up to 100 mM; vortex thoroughly and confirm clarity via visual inspection. For in vivo studies, dissolve in physiological saline (pH-adjusted to 7.4) and validate stability via HPLC .
- Storage : Store solid form at room temperature (stable for 12 months). Aliquot stock solutions into sealed vials at -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent hydrolysis .
- Handling : Use anhydrous conditions for long-term stability. For in vitro assays, pre-equilibrate solutions to 37°C to avoid precipitation .
Q. How is this compound synthesized and characterized for research applications?
The compound is synthesized via esterification of arecaidine with but-2-ynyl tosylate. Critical characterization steps include:
- Purity verification : Use HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .
- Structural confirmation : Employ H/C NMR to validate the ester linkage (δ 4.6–5.0 ppm for ester protons) and tosyl group (δ 2.4 ppm for methyl protons) .
- Bioactivity validation : Confirm M2 receptor agonism via competitive binding assays using H-N-methylscopolamine and ileal smooth muscle contraction studies .
Advanced Research Questions
Q. What experimental designs resolve tissue-specific selectivity discrepancies of this compound (e.g., cardiac vs. ileal M2 mAChR)?
Contradictory selectivity data arise from tissue-specific receptor coupling. To address this:
- Comparative binding assays : Use radioligand displacement in cardiac (M2-rich) and ileal tissues. Example: IC values for cardiac M2 receptors are typically 10-fold lower than ileal receptors .
- Functional antagonism : Pre-treat tissues with 4.74 µM AF-DX 116 (M2 antagonist) for 30 minutes. A >80% reduction in contractile response confirms M2 specificity .
- G-protein coupling analysis : Measure cAMP inhibition in transfected CHO cells expressing human M2 receptors to isolate Gi/o-mediated signaling .
Q. How should researchers optimize in vivo dosing regimens for this compound in neurological models?
Key methodological considerations include:
- Route of administration : Intracerebroventricular (i.c.v.) injection at 20 nM (2.5 µL volume) in rat epilepsy models, ensuring blood-brain barrier bypass .
- Temporal coordination : Administer 30 minutes prior to kainic acid (9 mg/kg) to assess seizure latency via Racine scale scoring .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t <15 min), necessitating endpoint measurements within 30–60 minutes post-injection .
Q. What analytical approaches validate downstream signaling pathways activated by this compound in neural systems?
- Calcium imaging : Monitor intracellular Ca flux in hippocampal neurons using Fura-2 AM. M2 activation typically reduces Ca via Gi/o coupling .
- Western blotting : Quantify phosphorylated ERK1/2 levels in cortical tissue homogenates to assess MAPK pathway modulation .
- Behavioral assays : Pair agonist administration with Morris water maze tests to evaluate cognitive effects in Alzheimer’s disease models .
Q. How can researchers address solubility-limited bioactivity in high-throughput screening assays?
- Co-solvent systems : Use 0.1% DMSO to enhance solubility without disrupting receptor function. Confirm compatibility via vehicle controls .
- Dynamic light scattering (DLS) : Screen for aggregates in stock solutions. Particle sizes >200 nm indicate precipitation, requiring reformulation .
- Microfluidic dilution : Serially dilute compounds in assay buffers to maintain solubility while achieving target concentrations (1–100 nM) .
Q. What statistical methods are recommended for analyzing dose-response contradictions across studies?
- Non-parametric tests : Apply Kruskal-Wallis with Dunn’s post-hoc analysis for non-normal data (e.g., seizure latency scores) .
- EC curve fitting : Use four-parameter logistic regression in GraphPad Prism. Compare Hill slopes between cardiac (steeper) and ileal (shallower) tissues to infer efficacy differences .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
